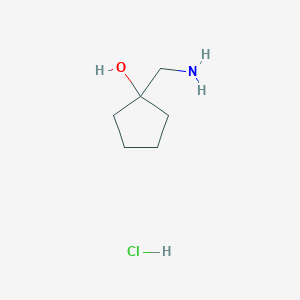

1-(Aminomethyl)cyclopentanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOANFOSYSMOKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610831 | |

| Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-27-8 | |

| Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanol Hydrochloride (CAS 76066-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanol hydrochloride (CAS: 76066-27-8) is a versatile synthetic building block with significant potential in pharmaceutical research and development. Its unique cycloalkane structure featuring both a primary amine and a tertiary alcohol makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its established and potential applications as a modulator of key biological targets, including Phenylethanolamine N-methyltransferase (PNMT) and the Cannabinoid Receptor 2 (CB2). This document aims to serve as a foundational resource for researchers interested in leveraging this compound for the discovery and development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 76066-27-8 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol |

| Melting Point | 190-219 °C |

| Physical Form | Solid |

| Solubility | Soluble in water |

| Storage Temperature | 2-8 °C |

Synthesis Protocol

A common and effective method for the synthesis of this compound proceeds via the reduction of 1-hydroxycyclopentanecarbonitrile. The following is a detailed experimental protocol.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

Cyclopentanone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc bromide (ZnBr₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

4M Sodium hydroxide (NaOH) solution

-

Methyl tert-butyl ether (MTBE)

-

4N Hydrochloric acid (HCl) in 1,4-dioxane

-

Diatomaceous earth

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Potassium hydroxide (KOH)

Procedure:

-

Cyanohydrin Formation: To an ice-cooled mixture of cyclopentanone (e.g., 5.50 g, 65.0 mmol) and zinc bromide (e.g., 0.20 g, 8.00 mmol), slowly add trimethylsilyl cyanide (e.g., 10.0 mL, 73.4 mmol). Allow the reaction to stir at room temperature for 12 hours.

-

Reduction of the Nitrile: Cool a suspension of lithium aluminum hydride (e.g., 8.34 g, 219 mmol) in anhydrous THF (e.g., 30.0 mL) to 0°C. Slowly add the cyanohydrin solution dropwise to the LiAlH₄ suspension. After the addition is complete, heat the mixture to reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and sequentially add water (e.g., 10.0 mL), 4M NaOH solution (e.g., 10.0 mL), and then more water (e.g., 10.0 mL).

-

Isolation of the Free Base: Filter the resulting mixture through a pad of diatomaceous earth to remove insoluble material. Separate the organic phase and dry it with solid KOH. Decant the dried organic phase, further dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Hydrochloride Salt Formation: Dissolve the residue in MTBE (e.g., 100 mL). Add a 4N HCl solution in 1,4-dioxane (e.g., 10.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Final Product Collection: Collect the resulting white solid precipitate by filtration, wash with MTBE, and dry under vacuum to yield this compound.

Biological Applications and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of compounds targeting key enzymes and receptors involved in various physiological processes.

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[1] Inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and have potential therapeutic applications in conditions such as hypertension and anxiety disorders.

Signaling Pathway of Epinephrine Synthesis and PNMT Inhibition

Caption: PNMT catalyzes the conversion of norepinephrine to epinephrine, a process that can be blocked by specific inhibitors.

Experimental Protocol: In Vitro PNMT Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against PNMT.

Materials:

-

Recombinant human PNMT

-

Norepinephrine hydrochloride

-

S-(5'-Adenosyl)-L-methionine chloride (SAM)

-

Test compound (e.g., a derivative of this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)

-

Stopping solution (e.g., 0.4 M perchloric acid)

-

HPLC system with electrochemical or fluorescence detection, or an ELISA kit for epinephrine

Procedure:

-

Reagent Preparation: Prepare stock solutions of norepinephrine, SAM, and the test compound in the assay buffer. A series of dilutions of the test compound should be prepared to determine the IC₅₀ value.

-

Enzyme Reaction: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, the test compound at various concentrations (or vehicle for control), and the PNMT enzyme solution.

-

Pre-incubation: Pre-incubate the enzyme with the test compound for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding norepinephrine and SAM to the mixture.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold stopping solution.

-

Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the concentration of epinephrine formed using HPLC or ELISA.

-

Data Analysis: Calculate the percentage of PNMT inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Illustrative Quantitative Data for PNMT Inhibitors:

| Compound | Kᵢ (nM) | Reference |

| Second-generation TS analogue | 1.2 | [2] |

| Dichloro-THIQ derivative | 12 | [2] |

These values demonstrate the potential for developing highly potent PNMT inhibitors from scaffolds that may incorporate the 1-(aminomethyl)cyclopentanol moiety.

Modulation of Cannabinoid Receptor 2 (CB2)

This compound is also utilized in the preparation of sulfonyl benzimidazole derivatives, which have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation.

Signaling Pathway of CB2 Receptor Activation

Caption: Agonist binding to the CB2 receptor activates Gi/o proteins, leading to downstream signaling cascades that produce cellular responses.

Experimental Protocol: CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells)

-

Radioligand with high affinity for CB2 (e.g., [³H]-CP55,940)

-

Test compound (e.g., a sulfonyl benzimidazole derivative)

-

Non-specific binding control (a high concentration of a known CB2 ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled CB2 ligand).

-

Membrane Addition: Add a fixed amount of the CB2 receptor-containing cell membranes to each well.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Illustrative Quantitative Data for CB2 Receptor Agonists:

While this compound itself is a precursor, the resulting sulfonyl benzimidazole derivatives have shown high affinity and functional activity at the CB2 receptor.

| Compound Type | EC₅₀ (nM) | Selectivity (over CB1) | Reference |

| Sulfonyl benzimidazole derivative | 0.5 | >4000-fold | [3] |

This highlights the utility of this compound in constructing potent and selective CB2 receptor modulators.

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the presence of key functional groups make it an ideal starting point for the creation of novel compounds targeting a range of biological systems. The demonstrated utility of its derivatives as potent inhibitors of PNMT and selective agonists of the CB2 receptor underscores its importance for researchers in neuroscience, immunology, and medicinal chemistry. This technical guide provides the foundational knowledge and experimental frameworks to facilitate further exploration and application of this promising compound in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(Aminomethyl)cyclopentanol hydrochloride, a key intermediate in various chemical syntheses. The information is curated for professionals in research and development, with a focus on clarity, accuracy, and practical application.

Physical and Chemical Properties

This compound is the salt form of 1-(Aminomethyl)cyclopentanol, which enhances its stability and solubility in aqueous solutions.[1] The compound's properties are summarized below.

| Property | Value | Reference |

| CAS Number | 76066-27-8 | [2][3] |

| Molecular Formula | C₆H₁₄ClNO | [2][4] |

| Molecular Weight | 151.63 g/mol | [2][3][5] |

| Melting Point | 190°C | [2] |

| Appearance | White solid (precipitate) | [6] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in a research setting. The following sections describe the synthesis of the title compound and a general procedure for determining its melting point.

Synthesis of this compound

This protocol is adapted from a documented synthesis route starting from cyclopentanone.[6]

Step 1: Formation of the Cyanohydrin

-

Under cooling in an ice bath, slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol) to a mixture of cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (ZnBr₂, 0.20 g, 8.00 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

Step 2: Reduction and Work-up

-

Slowly add the resulting cyanohydrin solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 8.34 g, 219 mmol) in tetrahydrofuran (THF, 30.0 mL) at 0°C.

-

Heat the mixture to reflux for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Sequentially and slowly add water (10.0 mL), 4M aqueous sodium hydroxide (NaOH) solution (10.0 mL), and water (10.0 mL) under vigorous stirring.

-

Remove the insoluble material by filtration through a diatomaceous earth pad.

-

Separate the organic phase and dry it with potassium hydroxide (KOH).

-

Decant the dried organic phase, dry it further over sodium sulfate (Na₂SO₄), filter, and concentrate.

Step 3: Salt Formation

-

Dissolve the residue in tert-butyl methyl ether (MTBE, 100 mL).

-

Add a 4N solution of HCl in dioxane (10.0 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Collect the resulting white solid precipitate by filtration to yield this compound.

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (190°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualizations

The following diagrams illustrate key processes and relationships relevant to this compound.

Caption: Synthetic workflow for this compound.

Caption: Reversible formation of the hydrochloride salt from the free base.

References

- 1. Buy 1-(Aminomethyl)cyclopentanol | 45511-81-7 [smolecule.com]

- 2. This compound | 76066-27-8 [amp.chemicalbook.com]

- 3. This compound | CAS 76066-27-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound(76066-27-8) 1H NMR spectrum [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

In-depth Technical Guide: Physicochemical Properties of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of 1-(Aminomethyl)cyclopentanol hydrochloride, a key building block in synthetic chemistry and pharmaceutical development. The data presented herein is compiled from verified chemical databases.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol [1][2][3][4] |

| CAS Number | 76066-27-8[1][2][5] |

Chemical Structure and Formula

The molecular formula for this compound is C₆H₁₄ClNO.[1][2][3] This indicates that each molecule is composed of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many research and development applications. The base compound, 1-(Aminomethyl)cyclopentanol, has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol .[6][7][8]

Disclaimer: This document is intended for informational purposes for a technical audience. It does not include experimental protocols or signaling pathways as they are not applicable to the determination of molecular weight.

References

- 1. This compound | 76066-27-8 [amp.chemicalbook.com]

- 2. This compound(76066-27-8) 1H NMR [m.chemicalbook.com]

- 3. eMolecules 1-(Aminomethyl)cyclopentanol, HCl | 76066-27-8 | MFCD10686694 | Fisher Scientific [fishersci.com]

- 4. parchem.com [parchem.com]

- 5. This compound | CAS 76066-27-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Buy 1-(Aminomethyl)cyclopentanol | 45511-81-7 [smolecule.com]

- 7. 1-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 13051202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to the Structure Elucidation of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 1-(Aminomethyl)cyclopentanol hydrochloride. Due to the limited availability of public spectroscopic data for this specific molecule, this document outlines the essential analytical methodologies and presents a set of expected results based on its known chemical structure. The protocols and data interpretations herein serve as a detailed roadmap for researchers undertaking the characterization of this compound or structurally related molecules.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical development.[1] Accurate structural confirmation is a critical step in its chemical synthesis and quality control, ensuring its identity, purity, and stability. This guide details a multi-technique approach for its structural elucidation, integrating data from various spectroscopic and analytical methods.

Logical Workflow for Structure Elucidation

The structural elucidation process follows a logical progression from basic physicochemical characterization to detailed spectroscopic analysis. Each step provides complementary information that, when combined, confirms the molecular structure with a high degree of confidence.

Caption: Logical Workflow for Structure Elucidation

Physicochemical and Elemental Data

The initial characterization of this compound involves determining its physical properties and elemental composition. These foundational data provide the first clues to the compound's identity and purity.

Physical Properties

The compound is an off-white to light brown solid with a melting point of 190°C.[2]

Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of each element. For the molecular formula C₆H₁₄ClNO, the expected elemental composition is presented in Table 1.

Table 1: Theoretical Elemental Composition of C₆H₁₄ClNO

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 72.066 | 47.55 |

| Hydrogen | H | 1.008 | 14.112 | 9.31 |

| Chlorine | Cl | 35.453 | 35.453 | 23.39 |

| Nitrogen | N | 14.007 | 14.007 | 9.24 |

| Oxygen | O | 15.999 | 15.999 | 10.55 |

| Total | 151.637 | 100.00 |

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, including the molecular weight, functional groups, and the connectivity of atoms.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the free base and to gain insight into its fragmentation pattern.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 | 116.1072 |

Note: The observed m/z is for the free base, 1-(Aminomethyl)cyclopentanol, as the hydrochloride salt would typically dissociate in the ion source.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Hydroxyl (-OH) |

| 3200-3000 | Broad, Medium | N-H stretch | Ammonium (-NH₃⁺) |

| 2960-2850 | Strong | C-H stretch | Alkane (cyclopentyl, methylene) |

| 1580-1500 | Medium | N-H bend | Ammonium (-NH₃⁺) |

| 1470-1450 | Medium | C-H bend | Alkane (CH₂) |

| 1150-1050 | Strong | C-O stretch | Tertiary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Expected ¹H NMR Chemical Shifts (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.15 | s | 2H | -CH₂-NH₃⁺ |

| 1.80-1.60 | m | 8H | -CH₂- (cyclopentyl) |

Table 5: Expected ¹³C NMR and DEPT-135 Chemical Shifts (125 MHz, D₂O)

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| 85.0 | No peak | C (quaternary) - C-OH |

| 50.0 | Negative | CH₂ - -CH₂-NH₃⁺ |

| 40.0 | Negative | CH₂ - 2 x -CH₂- (cyclopentyl, adjacent to C-OH) |

| 24.0 | Negative | CH₂ - 2 x -CH₂- (cyclopentyl) |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

Mass Spectrometry Protocol

Caption: Mass Spectrometry Experimental Workflow

-

Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of high-purity methanol and deionized water.

-

Instrumentation : Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization : Operate the ESI source in positive ion mode.

-

Infusion : Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

Mass Analysis : Set the mass analyzer to scan a range of m/z 50 to 500.

-

Data Acquisition : Acquire data for a total of 2 minutes to obtain a stable ion signal and generate a mass spectrum.

Infrared (IR) Spectroscopy Protocol

Caption: IR Spectroscopy (KBr Pellet) Workflow

-

Sample Preparation : In a dry agate mortar, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.

-

Pellet Formation : Transfer the mixture to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Background Scan : Perform a background scan with the empty sample holder to account for atmospheric and instrumental noise.

-

Sample Analysis : Place the KBr pellet in the sample holder of the FTIR instrument.

-

Data Acquisition : Acquire the IR spectrum by scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

NMR Spectroscopy Protocol

Caption: NMR Spectroscopy Experimental Workflow

-

Sample Preparation : Dissolve approximately 10 mg of this compound in 0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

-

Instrumentation : Use a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. A total of 16 scans with a relaxation delay of 1 second should be sufficient.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum with proton decoupling. A total of 1024 scans with a relaxation delay of 2 seconds is recommended for good signal-to-noise.

-

DEPT-135 Acquisition : Acquire the DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups. 512 scans are typically adequate.

-

Data Processing : Process all spectra using appropriate software. This includes applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Conclusion

The combination of physicochemical, elemental, and comprehensive spectroscopic analyses provides a robust and definitive method for the structure elucidation of this compound. The presented methodologies and expected data serve as a thorough guide for the verification and characterization of this compound, ensuring its structural integrity for research and development applications. By following these protocols, researchers can confidently confirm the structure of this compound.

References

In-Depth Technical Guide: Spectral Analysis of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Aminomethyl)cyclopentanol hydrochloride (CAS No: 76066-27-8), a key intermediate in various synthetic applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the structural elucidation and quality control of this compound.

Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources and are presented in a structured format for ease of comparison and interpretation.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |

| ~5.5 (s) | Singlet | 1H | -OH |

| ~2.9 (s) | Singlet | 2H | -CH₂-N |

| ~1.8-1.5 (m) | Multiplet | 8H | Cyclopentyl -CH₂- |

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~80 | C-OH |

| ~50 | -CH₂-N |

| ~40 | Cyclopentyl C2/C5 |

| ~24 | Cyclopentyl C3/C4 |

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch |

| ~2900-3100 | Strong, Broad | N-H stretch (amine salt) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (amine salt) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 116.1 | High | [M-Cl]⁺ (C₆H₁₄NO)⁺ |

| 98.1 | Medium | [M-Cl-H₂O]⁺ |

| 85.1 | High | [M-Cl-CH₂NH₂]⁺ |

| 57.1 | High | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent was used.

-

Sample Preparation: A sample of this compound (5-10 mg) was dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak was used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-1024.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Reference: The solvent peak was used as an internal reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6120 Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent mixture (e.g., water:acetonitrile with 0.1% formic acid).

-

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3000-4000 V.

-

Fragmentor Voltage: 70-100 V.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined spectral data.

This guide provides essential spectral data and methodologies for the characterization of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Aminomethyl)cyclopentanol hydrochloride. Due to the limited availability of high-resolution public spectral data for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy. This guide includes a detailed, generalized experimental protocol for acquiring such a spectrum and a visualization of the molecular structure's proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on the analysis of the chemical structure and known chemical shift ranges for analogous functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Hₐ (OH) | 4.5 - 5.5 | Broad Singlet | 1H | N/A |

| Hₑ (NH₃⁺) | 8.0 - 8.5 | Broad Singlet | 3H | N/A |

| Hբ (CH₂) | ~3.0 | Singlet | 2H | N/A |

| Hբ', Hբ'' (CH₂) | 1.6 - 1.8 | Multiplet | 4H | N/A |

| Hբ''', Hբ'''' (CH₂) | 1.5 - 1.7 | Multiplet | 4H | N/A |

Structural Interpretation of the Predicted ¹H NMR Spectrum

The structure of this compound presents several distinct proton environments:

-

Hydroxyl Proton (Hₐ): The hydroxyl proton is expected to appear as a broad singlet in the region of 4.5-5.5 ppm. Its broadness is a result of chemical exchange with the solvent and concentration-dependent hydrogen bonding.

-

Ammonium Protons (Hₑ): Due to the hydrochloride salt form, the amine group is protonated to an ammonium group. The three protons on the nitrogen are expected to be deshielded due to the positive charge and appear as a broad singlet between 8.0 and 8.5 ppm. Rapid exchange with any trace water in the solvent can also contribute to the broadening of this peak.

-

Aminomethyl Protons (Hբ): The two protons of the aminomethyl group are adjacent to the quaternary carbon and the deshielding ammonium group. They are chemically equivalent and are not expected to show coupling to neighboring protons, thus appearing as a singlet around 3.0 ppm.

-

Cyclopentyl Protons (Hբ', Hբ'', Hբ''', Hբ''''): The eight protons on the cyclopentyl ring are diastereotopic and will present as complex, overlapping multiplets in the aliphatic region, typically between 1.5 and 1.8 ppm. The protons on the carbons closer to the hydroxyl and aminomethyl groups (Hբ', Hբ'') will be slightly more deshielded and appear further downfield compared to the other ring protons (Hբ''', Hբ'''').

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a ¹H NMR spectrum of an organic amine hydrochloride salt like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its ability to dissolve ionic compounds and to slow down the exchange of labile protons (OH and NH₃⁺), sometimes allowing for their observation as sharper signals. Deuterium oxide (D₂O) is another option, but will result in the exchange and disappearance of the OH and NH₃⁺ signals.

-

Securely cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A clear, homogeneous solution is crucial for obtaining a high-quality spectrum.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclopentyl protons.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

-

Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is suitable for most organic molecules.

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Perform baseline correction to remove any broad distortions.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Calibrate the chemical shift axis using the reference solvent peak.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the logical relationships between the different proton environments in the this compound molecule.

Caption: Molecular structure of this compound with distinct proton environments labeled.

An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a primary amine and a hydroxyl group on a cyclopentane ring, makes its hydrochloride salt form generally more amenable to aqueous solubility, a critical factor in many chemical and pharmaceutical processes.[1] Understanding the solubility of this compound in different solvents is paramount for its effective use in synthesis, formulation, and biological studies. This guide provides the established methodologies to determine these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 76066-27-8 | [2][3][4] |

| Molecular Formula | C₆H₁₄ClNO | [2][3][4] |

| Molecular Weight | 151.63 g/mol | [3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 190°C | [4] |

Solubility Profile

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been reported. The formation of the hydrochloride salt is known to enhance water solubility compared to the free base.[1] To address this data gap, this guide provides detailed protocols for its determination.

Quantitative Solubility Data

The following table has been structured to be populated upon experimental determination of the solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

The following sections describe a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Thermodynamic Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

4.1.1. Materials

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

4.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the quantification of this compound is outlined below. Method development and validation would be required for precise quantification.

4.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde) may be necessary for sensitive UV detection. Alternatively, a detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) could be used.

-

Column Temperature: 30°C.

4.2.2. Procedure

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample solutions (from the shake-flask experiment) into the HPLC system.

-

Quantification: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Solubility Calculation: Calculate the original solubility in the saturated solution by taking into account the dilution factor.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for HPLC Quantification.

Conclusion

While the precise solubility of this compound in various solvents is not currently documented in publicly accessible sources, this technical guide provides the necessary framework for its determination. By following the detailed experimental protocols for the shake-flask method and HPLC analysis, researchers can reliably obtain the quantitative solubility data required for their specific applications. The provided workflows and diagrams serve as a practical guide for the implementation of these methods in a laboratory setting. The generation of this data will be a valuable contribution to the chemical and pharmaceutical research communities.

References

Navigating the Stability of 1-(Aminomethyl)cyclopentanol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Aminomethyl)cyclopentanol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its inherent stability is a critical quality attribute that can significantly impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and final drug products. This technical guide provides a comprehensive overview of the chemical stability of this compound, including its potential degradation pathways, recommended testing protocols, and the analytical methods required for its evaluation. While specific public data on this compound is limited, this guide extrapolates from the known chemical behavior of analogous aminocycloalkanol compounds and established principles of drug degradation to provide a robust framework for stability assessment.

Chemical Profile and Inherent Stability

This compound is a white to off-white solid with a melting point of approximately 190°C. The molecule possesses two key functional groups that influence its stability: a primary amine and a tertiary alcohol, situated on a cyclopentyl ring. The hydrochloride salt form generally enhances the stability and solubility of the amine. The inherent stability of the compound is considered to be good under standard storage conditions (room temperature, protected from light and moisture). However, like most pharmaceuticals, it can be susceptible to degradation under stress conditions.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and elucidate the degradation pathways. Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including the corresponding hydroxylamine, nitroso, or nitro compounds. The tertiary alcohol is generally resistant to oxidation under mild conditions.

-

Thermal Degradation: At elevated temperatures, dehydration of the tertiary alcohol could potentially occur, leading to the formation of an alkene. However, the presence of the aminomethyl group might influence this pathway.

-

Photodegradation: Exposure to UV or visible light can induce photolytic degradation, potentially involving the amine functional group. Photostability testing is crucial to determine the need for light-resistant packaging.

It is important to note that the presence of impurities or interaction with excipients can also influence the degradation profile of the compound.

Below is a conceptual diagram illustrating potential degradation pathways.

Figure 1: Conceptual Degradation Pathways for this compound.

Quantitative Data Summary

Due to the limited availability of public data, the following tables are presented as templates to guide researchers in organizing and presenting stability data. The values provided are for illustrative purposes only and do not represent actual experimental results.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 7 days | 60 | < 2% | None Detected |

| Base Hydrolysis | 0.1 M NaOH | 7 days | 60 | < 2% | None Detected |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 15% | Oxidized Amine Derivative |

| Thermal | Solid State | 14 days | 80 | 5% | Dehydration Product |

| Photostability | ICH Q1B Option II | 1.2 million lux hours / 200 W h/m² | 25 | 8% | Photolytic Degradant A |

Table 2: Long-Term Stability Data (25°C/60% RH) (Illustrative Data)

| Time Point (Months) | Assay (%) | Appearance | Water Content (%) | Impurity X (%) | Total Impurities (%) |

| 0 | 99.8 | White Crystalline Powder | 0.1 | < 0.05 | 0.15 |

| 3 | 99.7 | Conforms | 0.1 | < 0.05 | 0.18 |

| 6 | 99.6 | Conforms | 0.2 | 0.06 | 0.20 |

| 9 | 99.5 | Conforms | 0.2 | 0.07 | 0.22 |

| 12 | 99.4 | Conforms | 0.2 | 0.08 | 0.25 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the chemical stability of this compound, based on ICH guidelines.

Forced Degradation Studies

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.

1. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Acid and Base Hydrolysis:

-

Acid: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Base: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Procedure: Store the solutions at 60°C and analyze at appropriate time points (e.g., 0, 2, 6, 24, and 48 hours). Neutralize the samples before analysis.

3. Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Procedure: Store the solution at room temperature, protected from light, and analyze at appropriate time points (e.g., 0, 2, 6, and 24 hours).

4. Thermal Degradation (Solid State):

-

Place the solid compound in a stability chamber at 80°C.

-

Procedure: Analyze the sample at various time points (e.g., 1, 3, 7, and 14 days).

5. Photostability Testing:

-

Expose the solid compound and a solution (e.g., 1 mg/mL in water) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Procedure: Use a dark control to differentiate between thermal and photolytic degradation. Analyze the samples after the exposure period.

Below is a workflow diagram for a typical forced degradation study.

Figure 2: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all potential degradation products.

Conclusion

Understanding the chemical stability of this compound is paramount for its successful application in pharmaceutical development. This guide provides a foundational framework for assessing its stability profile. While specific experimental data is not widely available, the principles outlined here, based on the compound's chemical structure and established regulatory guidelines, offer a comprehensive approach for researchers and scientists. Rigorous forced degradation studies and the development of a validated stability-indicating analytical method are essential first steps in ensuring the quality and reliability of this important chemical intermediate. Further studies are warranted to generate specific quantitative data and fully elucidate its degradation pathways.

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanol Hydrochloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclopentanol hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details its synthesis, physicochemical properties, and spectroscopic data. While a singular "discovery" of this compound is not prominent in the scientific literature, its synthesis relies on established and classical chemical transformations. This guide serves as a technical resource, offering detailed experimental protocols and characterization data to support its application in drug discovery and development.

Introduction

1-(Aminomethyl)cyclopentanol is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.[1][2] It is primarily available and utilized as its hydrochloride salt to improve stability and solubility. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][3] Its potential applications are suggested in the fields of neuroprotective agents and as a precursor for biologically active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Aminomethyl)cyclopentanol and its hydrochloride salt is presented below.

| Property | Value | Source |

| 1-(Aminomethyl)cyclopentanol | ||

| CAS Number | 45511-81-7 | [2][4] |

| Molecular Formula | C6H13NO | [1][2][4] |

| Molecular Weight | 115.17 g/mol | [1][5] |

| This compound | ||

| CAS Number | 76066-27-8 | [3][6] |

| Molecular Formula | C6H14ClNO | [7] |

| Molecular Weight | 151.63 g/mol | |

| Melting Point | 190 °C |

Synthesis

The synthesis of this compound is most commonly achieved through a two-step process starting from cyclopentanone. This method involves the formation of a cyanohydrin intermediate, followed by its reduction.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Caption: Overall synthesis workflow from cyclopentanone.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.[8]

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

-

To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (ZnBr2, 0.20 g, 8.00 mmol), cooled in an ice bath, slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

Step 2: Synthesis of 1-(Aminomethyl)cyclopentanol

-

Slowly add the resulting cyanohydrin solution dropwise to a suspension of lithium aluminum hydride (LiAlH4, 8.34 g, 219 mmol) in tetrahydrofuran (THF, 30.0 mL) at 0 °C.

-

Heat the mixture to reflux for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M sodium hydroxide (NaOH) aqueous solution (10.0 mL), and water (10.0 mL).

-

Remove the insoluble material by filtration through a diatomaceous earth pad.

-

Separate the organic phase and dry it with potassium hydroxide (KOH).

-

Decant the dried organic phase, dry it over sodium sulfate (Na2SO4), filter, and concentrate.

Step 3: Formation of this compound

-

Dissolve the residue from the previous step in methyl tert-butyl ether (MTBE, 100 mL).

-

Add a 4N solution of hydrogen chloride (HCl) in dioxane (10.0 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Collect the resulting white solid precipitate by filtration through a sintered funnel to obtain this compound.

Yield: 6.68 g (68%)

Spectroscopic Data

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cyclopentyl (CH₂) | 1.2 - 1.8 | Multiplet | Protons on the cyclopentyl ring. |

| Aminomethyl (CH₂) | 2.5 - 3.5 | Singlet or Multiplet | Protons on the carbon adjacent to the nitrogen. The chemical shift is influenced by the protonation state of the amine.[9] |

| Amine (NH₃⁺) | 7.5 - 9.0 | Broad Singlet | Protons on the nitrogen atom of the ammonium salt. |

| Hydroxyl (OH) | 2.0 - 5.0 | Broad Singlet | The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration. |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Cyclopentyl (CH₂) | 20 - 40 | Carbons of the cyclopentyl ring.[10][11][12] |

| Aminomethyl (CH₂) | 40 - 50 | Carbon adjacent to the nitrogen. |

| Quaternary Carbon (C-OH) | 70 - 85 | The carbon atom of the cyclopentyl ring bonded to the hydroxyl and aminomethyl groups. |

IR Spectroscopy

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[13][14][15] |

| N-H Stretch (Ammonium salt) | 2400 - 3200 | Strong, Broad | Overlapping with the O-H stretch, characteristic of ammonium salts.[16] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | C-H stretching vibrations of the cyclopentyl and aminomethyl groups.[13][14][15] |

| N-H Bend (Ammonium salt) | 1500 - 1600 | Medium | Bending vibration of the N-H bonds. |

| C-N Stretch | 1000 - 1250 | Medium to Weak | Stretching vibration of the carbon-nitrogen bond. |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | Stretching vibration of the carbon-oxygen bond. |

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the interaction of this compound with any signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate.[1] Some sources suggest potential for neuroprotective effects, but detailed biological studies are lacking.[1]

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of well-established organic reactions.

Caption: Logical flow of the synthetic route.

Conclusion

This compound is a readily synthesized and valuable chemical building block. This guide provides the necessary technical information, including a detailed and reproducible synthetic protocol and expected analytical data, to facilitate its use in research and development. While its direct biological activity is not yet well-defined, its utility as a synthetic intermediate underscores its importance for the drug development community.

References

- 1. Buy 1-(Aminomethyl)cyclopentanol | 45511-81-7 [smolecule.com]

- 2. CAS 45511-81-7: 1-(aminomethyl)cyclopentanol | CymitQuimica [cymitquimica.com]

- 3. This compound, CasNo.76066-27-8 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-(Aminomethyl)cyclopentan-1-ol | C6H13NO | CID 13051202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eMolecules 1-(Aminomethyl)cyclopentanol, HCl | 76066-27-8 | MFCD10686694 | Fisher Scientific [fishersci.com]

- 7. This compound(76066-27-8) 1H NMR spectrum [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]

- 12. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

The Neuroactive Potential of 1-(Aminomethyl)cyclopentanol Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of a cyclopentane ring appended with an aminomethyl and a hydroxyl group has positioned 1-(aminomethyl)cyclopentanol and its derivatives as a promising scaffold in medicinal chemistry. Exhibiting a range of biological activities, these compounds have garnered significant interest, particularly in the field of neuropharmacology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of 1-(aminomethyl)cyclopentanol derivatives, with a focus on their interactions with key central nervous system targets.

Core Concepts: A Scaffold for Neurological Activity

1-(Aminomethyl)cyclopentanol derivatives are recognized for their potential to modulate neurotransmitter systems, suggesting applications in treating a variety of neurological disorders.[1] The cyclopentane ring provides a rigid framework that can be strategically functionalized to influence potency, selectivity, and pharmacokinetic properties. The primary amine and hydroxyl groups offer key points for hydrogen bonding and further chemical modification, making this scaffold a versatile starting point for the design of novel therapeutic agents.

Synthesis of 1-(Aminomethyl)cyclopentanol Derivatives

The synthesis of the core 1-(aminomethyl)cyclopentanol structure can be achieved through several established routes. A common method involves the reaction of 1-hydroxycyclopentanecarbonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4).[1]

A detailed synthetic protocol for the hydrochloride salt of 1-(aminomethyl)cyclopentanol is as follows:

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride [1]

-

Cyanohydrin Formation: To an ice-cooled mixture of cyclopentanone and a catalytic amount of zinc bromide (ZnBr2), trimethylsilyl cyanide (TMSCN) is slowly added. The reaction is stirred at room temperature for 12 hours to yield the corresponding cyanohydrin.

-

Reduction: The resulting cyanohydrin solution is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is then heated to reflux for 1 hour.

-

Work-up: After cooling to room temperature, the reaction is quenched by the sequential and slow addition of water and a sodium hydroxide solution.

-

Purification and Salt Formation: The insoluble material is removed by filtration, and the organic phase is separated, dried, and concentrated. The residue is dissolved in a suitable solvent like methyl tert-butyl ether (MTBE), and a solution of hydrochloric acid in dioxane is added to precipitate the hydrochloride salt. The resulting white solid is collected by filtration.

This fundamental procedure can be adapted for the synthesis of various derivatives by utilizing substituted cyclopentanones or by further modifying the aminomethyl and hydroxyl functionalities of the parent compound.

Biological Activity and Quantitative Data

While extensive quantitative data for a wide range of 1-(aminomethyl)cyclopentanol derivatives is still an emerging area of research, studies on structurally related cyclopentane and cyclopropane analogues provide valuable insights into their potential biological activities. The primary neurological targets identified for these classes of compounds are the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.

NMDA Receptor Antagonism

| Compound | Structure | Target | Activity (IC50) |

| Milnacipran | (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | NMDA Receptor | 6.3 ± 0.3 µM |

| N-Methyl Milnacipran | (+/-)-(Z)-N-methyl-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | NMDA Receptor | 13 ± 2.1 µM |

| N,N-Dimethyl Milnacipran | (+/-)-(Z)-N,N-dimethyl-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | NMDA Receptor | 88 ± 1.4 µM |

Table 1: In vitro NMDA receptor binding affinity of milnacipran and its derivatives.[2]

GABA Receptor Modulation

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A subtype, are well-established targets for anxiolytic, sedative, and anticonvulsant drugs. The structural similarity of 1-(aminomethyl)cyclopentanol derivatives to GABA suggests their potential to modulate GABAergic neurotransmission.

Studies on conformationally restricted analogues of GABA incorporating a cyclopentane ring have demonstrated activity at GABA-C receptors, a subtype of ionotropic GABA receptors.

| Compound | Structure | Target | Activity (EC50/Ki) |

| (+)-TACP | (+)-trans-3-Aminocyclopentanecarboxylic acid | GABA-C ρ1 | EC50 = 2.7 ± 0.2 µM |

| GABA-C ρ2 | EC50 = 1.45 ± 0.22 µM | ||

| (+)-CACP | (+)-cis-3-Aminocyclopentanecarboxylic acid | GABA-C ρ1 | EC50 = 26.1 ± 1.1 µM |

| GABA-C ρ2 | EC50 = 20.1 ± 2.1 µM | ||

| (+)-4-ACPCA | (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-C ρ1 | Ki = 6.0 ± 0.1 µM |

| GABA-C ρ2 | Ki = 4.7 ± 0.3 µM |

Table 2: Pharmacological effects of cyclopentane analogues of GABA at human GABA-C receptors.[3]

Signaling Pathways and Mechanisms of Action

The likely mechanisms of action for the neurological effects of 1-(aminomethyl)cyclopentanol derivatives involve the modulation of excitatory and inhibitory neurotransmission through NMDA and GABA receptors, respectively.

NMDA Receptor Antagonism Pathway

As antagonists, these derivatives would block the ion channel of the NMDA receptor, preventing the influx of Ca2+ and subsequent downstream signaling cascades that can lead to excitotoxicity.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(Aminomethyl)cyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanol hydrochloride is a synthetic organic compound primarily recognized for its role as a versatile building block in medicinal chemistry. While direct and extensive pharmacological studies on this specific molecule are limited in publicly accessible literature, its structural motifs—a cyclopentane scaffold, a primary amine, and a tertiary alcohol—suggest potential interactions with several key biological targets, particularly within the central nervous system (CNS). This technical guide synthesizes the available information on this compound and explores its potential therapeutic applications by examining the established activities of structurally related compounds. The document provides a detailed synthesis protocol, hypothesizes potential mechanisms of action, and outlines experimental workflows for future investigation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure combines a rigid cyclopentane ring with functional groups capable of engaging in various biological interactions.

| Property | Value | Reference |

| CAS Number | 76066-27-8 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| IUPAC Name | 1-(aminomethyl)cyclopentan-1-ol hydrochloride | [2] |

| Synonyms | 1-(Aminomethyl)cyclopentan-1-ol HCl, Cyclopentanol, 1-(aminomethyl)-, hydrochloride | [1] |

| Physical Form | Solid | [3] |

Synthesis Protocol

The synthesis of this compound is well-documented and is typically achieved through the reduction of a cyanohydrin intermediate derived from cyclopentanone.

Experimental Protocol: Synthesis from Cyclopentanone

Materials:

-

Cyclopentanone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc bromide (ZnBr₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

4M Sodium hydroxide (NaOH) solution

-

Diatomaceous earth

-

Potassium hydroxide (KOH)

-

Sodium sulfate (Na₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

4N Hydrogen chloride (HCl) in 1,4-dioxane

Procedure: [4]

-

Cyanohydrin Formation: To an ice-cooled mixture of cyclopentanone (65.0 mmol) and ZnBr₂ (8.00 mmol), slowly add TMSCN (73.4 mmol). Stir the reaction mixture at room temperature for 12 hours.

-

Reduction of the Nitrile: Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (219 mmol) in THF (30.0 mL) at 0°C. Following the addition, heat the mixture to reflux for 1 hour.

-

Work-up: After cooling the reaction to room temperature, quench the reaction by the sequential and slow addition of water (10.0 mL), 4M NaOH solution (10.0 mL), and water (10.0 mL) under vigorous stirring.

-

Isolation of the Amine: Filter the mixture through a pad of diatomaceous earth to remove insoluble material. Separate the organic phase and dry it with KOH. Decant the dried organic phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the residue in MTBE (100 mL) and add a 4N HCl solution in 1,4-dioxane (10.0 mL). Stir the mixture at room temperature for 30 minutes.

-

Final Product Isolation: Collect the resulting white solid precipitate by filtration to afford this compound.

Potential Therapeutic Targets and Mechanisms of Action

Direct pharmacological data for this compound is scarce. However, its structural similarity to known neuroactive compounds allows for the formulation of hypotheses regarding its potential therapeutic targets. Research indicates that the broader class of aminocyclopentanol derivatives may possess neuroprotective and neurotransmitter-modulating properties.[5]

GABA Receptor Modulation (Hypothesized)

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS and a common target for anxiolytic, sedative, and anticonvulsant drugs. The structural resemblance of 1-(Aminomethyl)cyclopentanol to GABA suggests it could potentially interact with GABA receptors.

-

Potential Interaction: The aminomethyl and hydroxyl groups could mimic the amino and carboxyl groups of GABA, respectively, allowing for binding to GABA receptor subtypes.

Neuroprotective Effects (Speculative)

General statements in the literature suggest that 1-(Aminomethyl)cyclopentanol has been studied for potential neuroprotective effects.[5] The mechanism for such effects is not elucidated but could involve modulation of excitatory neurotransmission or intrinsic cellular protective pathways.

-

Potential Pathways:

-

NMDA Receptor Antagonism: Structurally related compounds with a cyclopentyl or cyclohexyl ring and an amine function are known to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity.

-

Modulation of Intracellular Signaling: The compound could potentially influence signaling cascades involved in cell survival and apoptosis.

-

Proposed Experimental Workflow for Target Validation

To elucidate the therapeutic potential of this compound, a systematic pharmacological evaluation is necessary.

Experimental Protocol: In Vitro Target Screening

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound to a panel of CNS receptors, including GABA-A, GABA-B, NMDA, AMPA, and kainate receptors.

-

Method: Radioligand binding assays using cell membranes expressing the target receptors. A range of concentrations of the test compound would be used to compete with a specific radioligand for the receptor binding site.

-

Data Analysis: Calculation of the inhibition constant (Ki) to quantify binding affinity.

-

-

Functional Assays:

-

Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compound at the identified target receptors.

-

Method:

-

For Ion Channels (e.g., GABA-A, NMDA): Two-electrode voltage clamp or patch-clamp electrophysiology on oocytes or cultured neurons expressing the receptors. Measure changes in ion currents in response to the compound.

-

For G-protein Coupled Receptors: Second messenger assays (e.g., cAMP, calcium flux) in cell lines expressing the receptors.

-

-

Data Analysis: Generation of dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Conclusion and Future Directions

This compound is a readily synthesizable molecule with structural features that suggest potential for therapeutic applications, particularly in the realm of neuroscience. While it is currently established as a valuable synthetic intermediate[5], its own pharmacological profile remains largely unexplored in the public domain. The hypothesized interactions with GABA and glutamate receptors are based on the activities of structurally related compounds and provide a logical starting point for investigation.

Future research should focus on a comprehensive in vitro screening to identify specific molecular targets, followed by cell-based and in vivo studies to validate these findings and explore the compound's therapeutic potential in models of neurological disorders. The detailed synthesis and proposed experimental workflows provided in this guide offer a framework for initiating such a research program.

Disclaimer: The information on potential therapeutic targets and mechanisms of action presented in this document is largely speculative and based on the analysis of structurally similar compounds. Further experimental validation is required to confirm these hypotheses.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride from Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, cyclopentanone. The primary synthetic route involves a two-step process: the formation of the intermediate 1-hydroxycyclopentanecarbonitrile, followed by its reduction to the desired product. An alternative synthetic strategy, the Strecker synthesis, is also discussed. This application note includes comprehensive methodologies, characterization data, and a comparative summary of the synthetic routes to guide researchers in the efficient preparation of this versatile compound.

Introduction

1-(Aminomethyl)cyclopentanol and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical agents. The presence of a primary amine and a tertiary alcohol on a cyclopentyl scaffold provides a unique three-dimensional structure that is often explored in the design of novel therapeutics. A reliable and well-characterized synthetic route is crucial for ensuring a consistent supply of this key building block for research and development activities. This document outlines a robust and reproducible method for the synthesis of this compound from cyclopentanone.

Primary Synthetic Route: Cyanohydrin Formation and Reduction

The most common and efficient synthesis of this compound from cyclopentanone proceeds through a two-step sequence as illustrated below.

Figure 1: Two-step synthesis of this compound from cyclopentanone.

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of cyclopentanone to form a cyanohydrin.

Protocol:

Two common methods for this transformation are presented below.

Method A: Using Sodium Cyanide

-

In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared and cooled in an ice bath.

-

Cyclopentanone is added dropwise to the stirred cyanide solution while maintaining the low temperature.

-

The reaction mixture is then acidified, typically with sulfuric acid, to generate hydrocyanic acid in situ, which then reacts with the ketone.

-

The reaction is stirred for several hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 1-hydroxycyclopentanecarbonitrile.

Method B: Using Trimethylsilyl Cyanide (TMSCN)

-